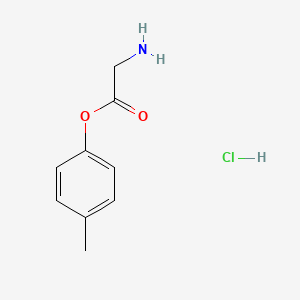

4-Methylphenyl 2-aminoacetate hydrochloride

Description

Properties

IUPAC Name |

(4-methylphenyl) 2-aminoacetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-7-2-4-8(5-3-7)12-9(11)6-10;/h2-5H,6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVFAMMTETYQEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl 2-aminoacetate hydrochloride typically involves the esterification of 4-methylphenol with 2-aminoacetic acid, followed by the conversion to its hydrochloride salt. The reaction conditions often include the use of an acid catalyst and a dehydrating agent to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure efficient and consistent production. The hydrochloride salt is then obtained by treating the ester with hydrochloric acid under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Methylphenyl 2-aminoacetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

4-Methylphenyl 2-aminoacetate hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of fine chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 2-aminoacetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

- 4-Methylphenyl 2-aminoacetate

- 4-Methylphenyl 2-aminoacetate hydrobromide

- 4-Methylphenyl 2-aminoacetate sulfate

Comparison: 4-Methylphenyl 2-aminoacetate hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. The hydrochloride form is often preferred in pharmaceutical applications due to its enhanced solubility in aqueous solutions.

Biological Activity

4-Methylphenyl 2-aminoacetate hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including biochemical mechanisms, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.

This compound is an organic compound characterized by its amine and ester functional groups. Its structural formula can be represented as follows:

The presence of the methyl group on the phenyl ring influences its biological activity, particularly in terms of receptor interactions and metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may share structural similarities with psychoactive compounds such as mephedrone, which implicates it in the inhibition of monoamine reuptake. This mechanism may lead to increased levels of neurotransmitters like serotonin and dopamine in the synaptic cleft, potentially affecting mood and cognitive functions.

Biochemical Pathways

- Monoamine Oxidase Inhibition : It may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters, thus enhancing their availability.

- Catechol-O-Methyltransferase Inhibition : Similar to other compounds in its class, it might also inhibit catechol-O-methyltransferase (COMT), affecting catecholamine metabolism.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Antiviral Activity

In addition to antimicrobial properties, this compound has shown promise in antiviral applications. It has been tested against viruses such as HSV-1, demonstrating significant antiviral effects at concentrations lower than those required for traditional antiviral drugs .

Pharmacological Applications

The ongoing research into the pharmacological applications of this compound includes:

- Potential Anticancer Agent : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, particularly against HeLa cells. The IC50 values indicate a strong antiproliferative effect compared to established chemotherapeutics like doxorubicin .

- Neuropharmacology : Given its interaction with neurotransmitter systems, there is potential for developing treatments for mood disorders or neurodegenerative diseases.

Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 50 µg/mL. This positions it as a candidate for further development in antibiotic therapies.

- Antiviral Research : In vitro assays revealed that the compound reduced viral load in HSV-1 infected cells by over 70% at a concentration of 100 µM, highlighting its potential as a therapeutic agent against viral infections .

Q & A

Q. What are the optimal synthetic routes for 4-methylphenyl 2-aminoacetate hydrochloride, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-methylaniline and chloroacetic acid derivatives, followed by hydrochloric acid treatment to form the hydrochloride salt. Key parameters include:

- Base Selection : Sodium hydroxide is commonly used to deprotonate the amine (4-methylaniline), enabling nucleophilic attack on chloroacetic acid .

- Solvent Optimization : Polar aprotic solvents (e.g., ethanol, methanol) enhance reaction efficiency under reflux conditions .

- Hydrochloride Salt Formation : Acidification with concentrated HCl precipitates the product; recrystallization in ethanol improves purity .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the methylphenyl group (~6.8–7.2 ppm aromatic protons) and the aminoacetate moiety (~3.5–4.0 ppm for CH) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for biological assays) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] = 215.65 g/mol for CHClNO) .

Critical Note : Differential Scanning Calorimetry (DSC) can detect polymorphic forms, which may affect solubility and bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar aminoacetate derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions or structural modifications. A systematic approach includes:

Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. trifluoromethyl groups) on target binding .

Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to isolate variable impacts .

Meta-Analysis : Aggregate data from multiple studies to identify trends. For example, halogenated derivatives (e.g., 4-fluoro analogs) often show enhanced receptor affinity compared to methoxy-substituted compounds .

Q. What are the mechanistic implications of the hydrochloride salt form on the compound’s pharmacokinetics?

Methodological Answer:

- Solubility Enhancement : The hydrochloride salt increases aqueous solubility, critical for in vitro assays and oral bioavailability .

- Stability Considerations : Protonation of the amino group reduces degradation via oxidation, as observed in accelerated stability studies (40°C/75% RH for 6 months) .

- Ion-Pair Effects : In biological membranes, the charged form may interact with phospholipids, altering absorption rates. Use Franz cell diffusion assays to quantify permeability .

Practical Tip : For in vivo studies, compare hydrochloride vs. free base forms to assess salt-specific effects on half-life and distribution .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to optimize crystal growth. Slow evaporation at 4°C is preferred .

- SHELX Refinement : Employ SHELXL for structure refinement, leveraging constraints for disordered regions (common in hydrochloride salts) .

- Twinned Data Handling : For twinned crystals, use SHELXD to deconvolute overlapping reflections .

Case Study : Cyclohexyl analogs () required 2 weeks for crystal formation, suggesting extended equilibration may be necessary for the target compound.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors during salt formation .

- Spill Management : Neutralize spills with sodium bicarbonate, then collect using absorbent materials .

Regulatory Note : While not FDA-approved, maintain IACUC/IRB compliance for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.